molecular formula C19H25NO3S B2506483 N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-3-(4-methoxyphenyl)propanamide CAS No. 2034540-46-8

N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-3-(4-methoxyphenyl)propanamide

Cat. No.: B2506483
CAS No.: 2034540-46-8
M. Wt: 347.47
InChI Key: WWNHDNJRLUKPKG-UHFFFAOYSA-N
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Description

N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-3-(4-methoxyphenyl)propanamide is a synthetic organic compound that features a thiophene ring, a hydroxy group, and a methoxyphenyl group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-3-(4-methoxyphenyl)propanamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the thiophene ring: Starting from a suitable thiophene precursor, functionalization at the desired position can be achieved through electrophilic substitution reactions.

    Hydroxy group introduction: The hydroxy group can be introduced via oxidation reactions using reagents like potassium permanganate or chromium trioxide.

    Amide bond formation: The final step involves coupling the thiophene derivative with a 4-methoxyphenylpropanoic acid derivative using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-3-(4-methoxyphenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents.

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydride, potassium tert-butoxide.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted aromatic compounds.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways involving thiophene and methoxyphenyl derivatives.

    Medicine: Potential therapeutic agent due to its structural similarity to bioactive compounds.

    Industry: As a precursor for the synthesis of materials with specific properties.

Mechanism of Action

The mechanism of action of N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-3-(4-methoxyphenyl)propanamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The hydroxy and methoxy groups could play roles in hydrogen bonding and hydrophobic interactions, respectively.

Comparison with Similar Compounds

Similar Compounds

    N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-3-(4-hydroxyphenyl)propanamide: Similar structure but with a hydroxy group instead of a methoxy group.

    N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-3-(4-chlorophenyl)propanamide: Similar structure but with a chloro group instead of a methoxy group.

Uniqueness

The presence of the methoxy group in N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-3-(4-methoxyphenyl)propanamide may confer unique electronic and steric properties, influencing its reactivity and interactions with biological targets compared to its analogs.

For detailed and specific information, consulting scientific literature and databases is recommended.

Properties

IUPAC Name

N-(5-hydroxy-3-thiophen-2-ylpentyl)-3-(4-methoxyphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO3S/c1-23-17-7-4-15(5-8-17)6-9-19(22)20-12-10-16(11-13-21)18-3-2-14-24-18/h2-5,7-8,14,16,21H,6,9-13H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWNHDNJRLUKPKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)NCCC(CCO)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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